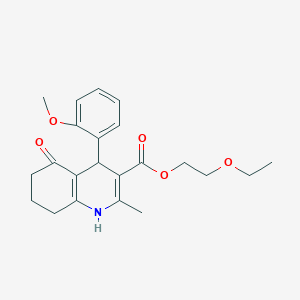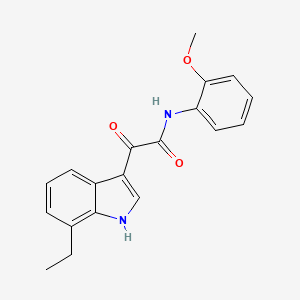![molecular formula C15H20IN3O2S2 B5175023 3-({[(4-iodophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5175023.png)
3-({[(4-iodophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[(4-iodophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate, also known as DTIC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. This compound belongs to the class of alkylating agents, which are known for their ability to interfere with the DNA replication process of cancer cells. DTIC has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
3-({[(4-iodophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate works by inhibiting DNA replication in cancer cells. Specifically, 3-({[(4-iodophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate forms covalent bonds with DNA, which prevents the cancer cells from dividing and multiplying. This mechanism of action makes 3-({[(4-iodophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate an effective treatment for cancers that are characterized by rapid cell division.
Biochemical and Physiological Effects
3-({[(4-iodophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to inhibiting DNA replication, 3-({[(4-iodophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate can induce apoptosis, or programmed cell death, in cancer cells. 3-({[(4-iodophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate also has immunomodulatory effects, which can enhance the body's immune response to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-({[(4-iodophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate has several advantages for use in lab experiments. It is a well-characterized compound that is readily available from commercial suppliers. 3-({[(4-iodophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate is also relatively stable, which makes it easy to handle and store. However, 3-({[(4-iodophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate has several limitations for use in lab experiments. It is highly toxic, which requires careful handling and disposal procedures. 3-({[(4-iodophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate is also expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 3-({[(4-iodophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate. One area of interest is the development of novel formulations of 3-({[(4-iodophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate that can improve its efficacy and reduce its toxicity. Another area of interest is the investigation of 3-({[(4-iodophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate in combination with other anticancer agents, which may enhance its effectiveness. Finally, there is a need for further studies to investigate the long-term effects of 3-({[(4-iodophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate treatment on cancer patients, including its potential for inducing drug resistance.
Synthesemethoden
3-({[(4-iodophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate can be synthesized through a multistep process that involves the reaction of 4-iodoaniline with phosgene to form an isocyanate intermediate. This intermediate is then reacted with diethyldithiocarbamate to produce the final product. The synthesis of 3-({[(4-iodophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate requires careful handling due to the toxicity of phosgene and the isocyanate intermediate.
Wissenschaftliche Forschungsanwendungen
3-({[(4-iodophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate has been used in scientific research to investigate its potential as an anticancer agent. Studies have shown that 3-({[(4-iodophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate is effective in treating melanoma, a type of skin cancer. 3-({[(4-iodophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate is also being studied for its potential in treating other types of cancer, including leukemia and sarcoma. 3-({[(4-iodophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate is typically administered intravenously, and its effectiveness is dependent on the dose and frequency of administration.
Eigenschaften
IUPAC Name |
[3-[(4-iodophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20IN3O2S2/c1-3-19(4-2)15(22)23-10-9-13(20)18-14(21)17-12-7-5-11(16)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIACOKKPWWXSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCCC(=O)NC(=O)NC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20IN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-phenylacrylamide](/img/structure/B5174944.png)
![dimethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5174951.png)

![5-chloro-2-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5174975.png)
![2-ethoxy-2-methyl-1-[(2-propionylphenyl)amino]-1,2-dihydro-3H-indol-3-one](/img/structure/B5174982.png)

![2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5175004.png)

![2-cyclohexyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5175031.png)
![3,4-dimethoxy-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5175035.png)

![ethyl 4-[(4-biphenylyloxy)methyl]-5-methyl-2-furoate](/img/structure/B5175043.png)
![4-bromo-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5175045.png)
